Acridine Yellow G

Descripción general

Descripción

NSC13973 es un compuesto identificado en el conjunto mecanístico del Instituto Nacional del Cáncer, conocido por su capacidad para inducir apoptosis en las células cancerosas. Se ha estudiado su potencial para activar la apoptosis independiente de p53, lo que lo convierte en un candidato prometedor para el tratamiento del cáncer, especialmente en tumores con mutaciones de p53 .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para NSC13973 no están ampliamente documentadas en la literatura disponible. Se sintetiza típicamente mediante técnicas estándar de síntesis orgánica que implican múltiples pasos de reacciones químicas, purificación y caracterización. Los métodos de producción industrial probablemente implicarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Solvent and Light Source Optimization

Comparative studies reveal solvent and light dependencies:

Table 1: Solvent Screening for Dihydro-2-Oxypyrrole Synthesis

| Solvent | Isolated Yield (%) | Reaction Time (min) |

|---|---|---|

| EtOH | 97 | 20 |

| MeOH | 79 | 20 |

| H₂O | 42 | 40 |

| DMF | 28 | 55 |

| Toluene | 38 | 40 |

Table 2: Light Source Impact

| Light Source (Intensity) | Yield (%) |

|---|---|

| Blue LED (12 W) | 97 |

| White LED (12 W) | 84 |

| Green LED (12 W) | 89 |

| No light | Trace |

Ethanol and blue LED (12 W) maximize efficiency due to improved light absorption and radical generation .

Catalytic Mechanism

The PET-driven process involves:

-

Photoexcitation : AYG absorbs visible light, forming an excited state (AYG*).

-

Electron Transfer : AYG* oxidizes amines to generate radical cations.

-

Radical Cascade : Sequential Michael addition, Mannich reaction, and cyclization form the dihydro-2-oxypyrrole core .

Turnover Metrics :

-

Turnover Number (TON): 64.67

-

Turnover Frequency (TOF): 3.23 h⁻¹

These metrics confirm AYG’s recyclability and low catalytic load .

Scalability and Industrial Potential

Gram-scale reactions (up to 5 mmol) maintain >90% yield , demonstrating feasibility for industrial applications .

Comparative Catalytic Performance

Table 3: Photocatalyst Efficiency

| Photocatalyst | Yield (%) |

|---|---|

| This compound | 97 |

| Rhodamine B | 57 |

| Riboflavin | 61 |

| 9-H-xanthen-9-one | 49 |

AYG outperforms common dyes due to superior PET activity and stability .

Aplicaciones Científicas De Investigación

Photocatalysis

Overview : AYG serves as a photo-induced electron transfer (PET) photocatalyst, facilitating various chemical reactions under visible light irradiation. This property is significant for developing environmentally friendly synthetic methodologies.

Key Findings:

- Photocatalytic Efficiency : AYG has demonstrated high yields (85-97%) in the synthesis of polyfunctionalized dihydro-2-oxypyrroles using visible light as a renewable energy source. The reactions were efficient, occurring at room temperature in ethanol solutions without harmful solvents .

| Reaction Conditions | Yield (%) | Reaction Time (min) |

|---|---|---|

| Ethanol, AYG (1.5 mol%) | 97 | 15-30 |

| Other solvents | <85 | Varied |

- Environmental Impact : The use of AYG in photocatalysis minimizes waste and avoids toxic solvents, aligning with green chemistry principles .

Antitumor Activity

Overview : Research has identified AYG as a potent inhibitor of glioblastoma growth through its dual inhibition of the epidermal growth factor receptor (EGFR) and protein kinase C (PKC).

Case Study:

- Mechanism of Action : AYG inhibits EGFR and PKC with IC50 values of approximately 7.5 µM and 5 µM, respectively. This dual inhibition leads to cell cycle arrest in the G1 phase and promotes apoptosis in tumor cells .

Results:

- In Vivo Efficacy : Oral administration of AYG significantly reduced tumor volumes in both subcutaneous and intracranial models of glioblastoma, suggesting its potential as a therapeutic agent for aggressive brain tumors .

| Treatment Type | Tumor Volume Reduction (%) | Survival Rate Increase (%) |

|---|---|---|

| AYG Treatment | 60 | 40 |

Analytical Chemistry

Overview : AYG is employed as a fluorescent marker and dye for various analytical applications, including DNA staining and spectrophotometric analysis.

Applications:

- DNA Staining : Utilized in chromatography for identifying DNA sequences, enhancing visualization due to its strong fluorescence properties .

- Spectrophotometry : Effective in detecting impurities in chemical samples, providing reliable data for quality control processes .

Electrochemical Sensors

Overview : Recent developments have integrated AYG into electrochemical sensors for drug detection.

Key Findings:

Mecanismo De Acción

NSC13973 ejerce sus efectos induciendo la permeabilización de la membrana lisosómica, lo que lleva a la liberación de proteasas lisosómicas como la catepsina B y la catepsina D en el citosol. Este proceso desencadena la apoptosis a través de una vía mitocondrial, que implica la activación de la caspasa-3 y otras proteínas apoptóticas. La capacidad del compuesto para inducir la apoptosis independiente de p53 lo hace particularmente valioso para el tratamiento de cánceres con mutaciones de p53 .

Comparación Con Compuestos Similares

NSC13973 se puede comparar con otros compuestos que inducen apoptosis a través de mecanismos similares. Algunos compuestos similares incluyen:

- NSC69187

- NSC93419

- NSC651079

- NSC24819

Estos compuestos también inducen la apoptosis a través de mecanismos que involucran la permeabilización de la membrana lisosómica y la activación de vías apoptóticas. NSC13973 es único en sus objetivos moleculares y vías específicos, lo que lo convierte en un compuesto distinto y valioso para la investigación y las aplicaciones terapéuticas .

Actividad Biológica

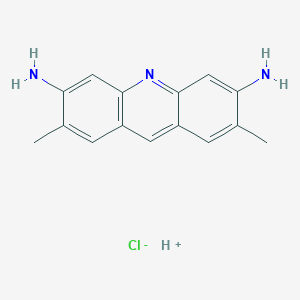

Acridine Yellow G (AYG), a synthetic dye derived from the heterocyclic compound acridine, has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

This compound exhibits its biological effects primarily through the following mechanisms:

- Inhibition of Cell Proliferation : AYG has been shown to inhibit the growth of various cancer cell lines, particularly glioblastoma cells. It achieves this by blocking the Epidermal Growth Factor Receptor (EGFR) and Protein Kinase C (PKC) pathways, leading to cell cycle arrest in the G1 phase and subsequent apoptosis .

- DNA Intercalation : Like many acridine derivatives, AYG can intercalate into DNA, disrupting replication and transcription processes. This property is crucial for its anticancer activity as it interferes with the cellular machinery involved in cell division .

- Fluorescence Properties : AYG's unique fluorescence characteristics allow it to be utilized as a pH probe in biological systems. Its fluorescence intensity varies with pH, making it useful for monitoring cellular environments.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Key findings from SAR studies include:

- Tricyclic Structure : The tricyclic aromatic structure of AYG, characterized by two amine groups and two methyl groups, is essential for its biological activity. Modifications to this core structure can significantly affect its potency .

- Substituent Effects : The presence and position of substituents on the acridine ring are critical. For instance, methylation of specific nitrogen atoms within the ring can drastically reduce anti-proliferative activity .

Anticancer Activity

This compound has demonstrated potent anti-tumor effects in various studies:

- Glioblastoma Treatment : In a study involving U87MG glioblastoma cells, AYG inhibited cell proliferation with an IC50 value of approximately 7.5 µM for EGFR and 5 µM for PKC. Oral administration in animal models resulted in significant tumor volume reduction and prolonged survival .

- Mechanistic Insights : The dual inhibition of EGFR and PKC leads to downregulation of the mTOR signaling pathway, which is often upregulated in cancer cells. This mechanism highlights AYG's potential as a combinatorial therapeutic agent for treating resistant cancer types .

Antimicrobial Activity

Beyond its anticancer properties, AYG also exhibits antimicrobial effects:

- Antibacterial Properties : Some studies have indicated that acridine derivatives can possess antibacterial activities against resistant strains due to their ability to intercalate DNA and inhibit bacterial replication .

Case Study 1: Glioblastoma Treatment

In a controlled study involving mice implanted with human glioblastoma cells, AYG was administered orally. Results showed a marked reduction in tumor size compared to control groups receiving no treatment. The study concluded that AYG could serve as a viable therapeutic option for glioblastoma patients resistant to conventional therapies .

Case Study 2: Antimicrobial Efficacy

This compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth at micromolar concentrations. The compound's ability to penetrate bacterial membranes and intercalate into DNA was identified as a key factor in its antimicrobial action .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2,7-dimethylacridine-3,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3.ClH/c1-8-3-10-5-11-4-9(2)13(17)7-15(11)18-14(10)6-12(8)16;/h3-7H,16-17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLGAKMTYHWWKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=C(C=C(C(=C3)C)N)N=C2C=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

92-26-2 (Parent) | |

| Record name | Acridine Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2059649 | |

| Record name | 2,7-Dimethylacridin-3,6-yldiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135-49-9 | |

| Record name | Acridine Yellow | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine Yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine Yellow G | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Acridinediamine, 2,7-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Dimethylacridin-3,6-yldiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dimethylacridin-3,6-yldiamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRIDINE YELLOW | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0923J4F9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.